![molecular formula C16H10Cl3FN2O2 B3005105 3-{4-[(2-氟苯基)甲氧基]苯基}-5-(三氯甲基)-1,2,4-恶二唑 CAS No. 2413374-23-7](/img/structure/B3005105.png)

3-{4-[(2-氟苯基)甲氧基]苯基}-5-(三氯甲基)-1,2,4-恶二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

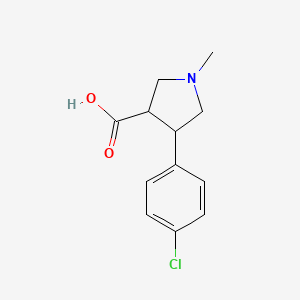

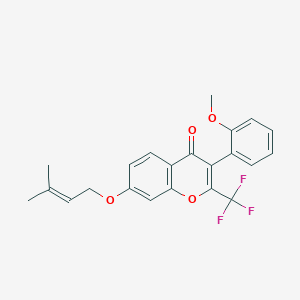

The compound "3-{4-[(2-Fluorophenyl)methoxy]phenyl}-5-(trichloromethyl)-1,2,4-oxadiazole" is a derivative of the 1,2,4-oxadiazole class, which is known for its diverse pharmacological properties. The presence of the 2-fluorophenyl group and the trichloromethyl group in the structure suggests potential biological activity, as similar structures have been reported to exhibit significant biological activities, including antimicrobial, anti-inflammatory, and antimalarial properties .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives typically involves multistep reactions starting from appropriate acid hydrazides or acid chlorides, followed by cyclization using cyclodehydrating agents such as phosphorous oxychloride . The presence of substituents like the trichloromethyl group can be introduced through the use of trichloroacetic anhydride or similar reagents . The final structures are usually confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is often confirmed by single crystal X-ray diffraction studies, which provide information on the crystal system and lattice parameters . The dihedral angles between the planes of the oxadiazole ring and the attached phenyl rings can vary, influencing the overall molecular conformation . Density Functional Theory (DFT) calculations can be used to predict the molecular structure, vibrational wavenumbers, and reactivity sites for electrophilic and nucleophilic attacks .

Chemical Reactions Analysis

The oxadiazole core can participate in various chemical reactions, depending on the substituents present. For instance, the methoxy group can be introduced through reactions with methoxy-containing reagents . The reactivity of the oxadiazole ring can be influenced by the electron-withdrawing or electron-donating nature of the substituents, which can affect the compound's potential as a ligand in coordination chemistry or its reactivity in further synthetic modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents. The presence of halogen atoms, like fluorine and chlorine, can enhance the lipophilicity of the compound, potentially affecting its bioavailability and distribution in biological systems . The optical properties, such as the ability to behave as an optical limiter, can be assessed using techniques like the open-aperture z-scan experiment . Theoretical calculations can provide insights into the electronic properties, such as HOMO-LUMO gaps, which are indicative of the compound's kinetic stability and reactivity .

科学研究应用

光学非线性和光电子学

Chandrakantha 等人(2011 年)对 1,3,4-恶二唑衍生物(包括具有 2-氟-4-甲氧基苯基的衍生物)的研究揭示了它们在光电子学中的潜力。这些化合物表现出光学非线性,特别是具有溴的化合物 4a,它在 532 nm 波长下表现为光限制器。

晶体堆积和非共价相互作用

Sharma 等人(2019 年)专注于 1,2,4-恶二唑衍生物的晶体堆积 Sharma, T. 等人(2019 年)。他们探索了这些化合物中的非共价相互作用,包括孤对-π 相互作用和卤素键合,这些相互作用极大地促成了它们的超分子结构。

抗菌活性

1,3,4-恶二唑衍生物的抗菌特性已在多项研究中得到调查。例如,Rai 等人(2010 年)合成了新型衍生物,对包括枯草芽孢杆菌和金黄色葡萄球菌在内的各种菌株表现出显着的抗菌活性 Rai, N. P. 等人(2010 年)。

抗癌评价

Yakantham 等人(2019 年)合成了 1,2,4-恶二唑衍生物,并测试了它们对各种人癌细胞系的抗癌活性 Yakantham, T. 等人(2019 年)。这些化合物显示出良好至中等活性,突出了它们在癌症治疗中的潜力。

抗菌剂

Parikh 和 Joshi(2014 年)探索了 1,3,4-恶二唑衍生物作为抗菌剂 Parikh, K. & Joshi, D.(2014 年)。他们的研究发现,具有氟原子的化合物对一系列细菌和真菌菌株表现出最高的效力。

安全和危害

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Appropriate safety measures should be taken when handling this compound.

属性

IUPAC Name |

3-[4-[(2-fluorophenyl)methoxy]phenyl]-5-(trichloromethyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl3FN2O2/c17-16(18,19)15-21-14(22-24-15)10-5-7-12(8-6-10)23-9-11-3-1-2-4-13(11)20/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDOYHNMBNYUJFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NOC(=N3)C(Cl)(Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl3FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{4-[(2-Fluorophenyl)methoxy]phenyl}-5-(trichloromethyl)-1,2,4-oxadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-tert-butyl-N-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]benzamide](/img/structure/B3005024.png)

![2-[4-Hydroxy-2-(8-hydroxy-3,7-dimethylocta-2,6-dienyl)-5-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3005028.png)

![2-[(4-Fluorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3005030.png)

![5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol](/img/structure/B3005031.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3005033.png)

![Ethyl 5-(2-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3005035.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B3005037.png)